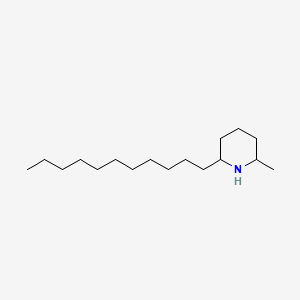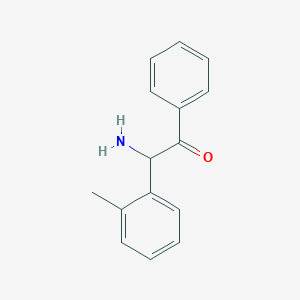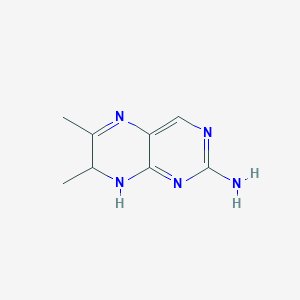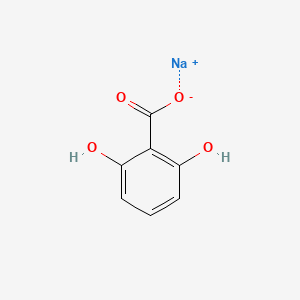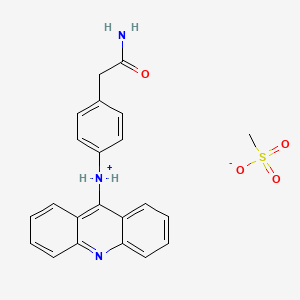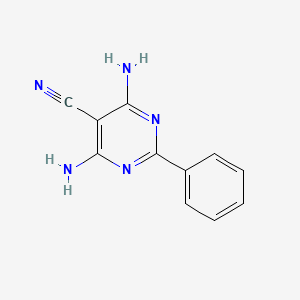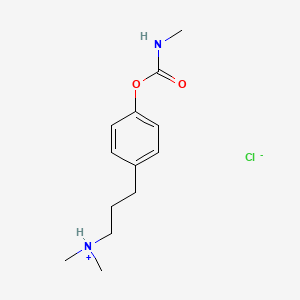
tert-Butylacetate-trimethylsilylenol ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butylacetate-trimethylsilylenol ether is a chemical compound that belongs to the class of silyl enol ethers. These compounds are characterized by the presence of a silicon atom covalently bonded to an alkoxy group. This compound is commonly used in organic synthesis as a protecting group for alcohols and as an intermediate in various chemical reactions .
Métodos De Preparación
The synthesis of tert-Butylacetate-trimethylsilylenol ether typically involves the silylation of enolizable carbonyl compounds. One common method is the reaction of ketones or aldehydes with trimethylsilyl chloride (TMSCl) in the presence of a base such as lithium diisopropylamide (LDA). The reaction is usually carried out at low temperatures (0-5°C) in a solvent like cyclopentyl methyl ether (CPME) . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
tert-Butylacetate-trimethylsilylenol ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Aplicaciones Científicas De Investigación
tert-Butylacetate-trimethylsilylenol ether is widely used in scientific research, particularly in organic chemistry. Its applications include:
Protecting Group: It is used as a protecting group for alcohols during multi-step synthesis to prevent unwanted reactions.
Intermediate: It serves as an intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of tert-Butylacetate-trimethylsilylenol ether involves the formation of a silyl enol ether intermediate. The silicon atom in the compound acts as an electrophile, facilitating the transfer of the silyl group to the enolizable carbonyl compound. This process is often catalyzed by bases or acids, depending on the specific reaction conditions . The molecular targets and pathways involved include the activation of the Si-H bond and the abstraction of an α-proton from the intermediate silylcarboxonium ion .
Comparación Con Compuestos Similares
tert-Butylacetate-trimethylsilylenol ether can be compared with other silyl ethers, such as:
Trimethylsilyl ether (TMS): Less hydrolytically stable compared to this compound.
tert-Butyldimethylsilyl ether (TBS): More hydrolytically stable and commonly used as a protecting group.
Triisopropylsilyl ether (TIPS): Offers higher resistance to hydrolysis but is more challenging to introduce.
These compounds are selected based on their stability and ease of introduction/removal under various reaction conditions, highlighting the unique balance of stability and reactivity offered by this compound.
Propiedades
Fórmula molecular |
C9H20O3Si |
|---|---|
Peso molecular |
204.34 g/mol |
Nombre IUPAC |
tert-butyl 2-trimethylsilyloxyacetate |
InChI |
InChI=1S/C9H20O3Si/c1-9(2,3)12-8(10)7-11-13(4,5)6/h7H2,1-6H3 |
Clave InChI |
STRGWMWDBCGFNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


